2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a methoxyethyl group, a nitrobenzylidene group, and a thienyl group
Preparation Methods
The synthesis of 2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method involves the condensation of 2-methoxyethyl acetacetate with m-nitrobenzaldehyde in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the thienyl and other substituents . The reaction conditions typically involve mild temperatures and the use of solvents such as ethyl acetate.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the thiazole and pyrimidine rings can interact with various biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines and related heterocyclic compounds. For example:
- 2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiophene derivatives : These compounds share the thienyl group and have similar electronic properties .
The uniqueness of 2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O6S2 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19N3O6S2/c1-13-18(21(27)31-9-8-30-2)19(16-7-4-10-32-16)24-20(26)17(33-22(24)23-13)12-14-5-3-6-15(11-14)25(28)29/h3-7,10-12,19H,8-9H2,1-2H3/b17-12+ |
InChI Key |
HMZBLMDEIXOELW-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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